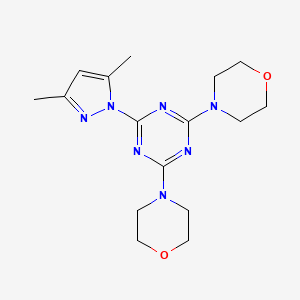
2-(3,5-dimethyl-1H-pyrazol-1-yl)-4,6-di-4-morpholinyl-1,3,5-triazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of such complex molecules often involves multi-step chemical reactions, utilizing precursors like pyrazole and morpholine derivatives. The literature reveals extensive work on the synthesis of pyrazolines and their antimicrobial and antioxidant activities, indicating a structured approach to creating such compounds through the reaction of specific moieties with aryl aldehydes or ketones, potentially including steps for the introduction of morpholinyl groups (Govindaraju et al., 2012).
Molecular Structure Analysis
The molecular structure of this compound, featuring pyrazol and triazine rings, suggests a framework capable of engaging in various types of chemical interactions, which could be pivotal in its biological activities. The structure-activity relationship (SAR) analysis often highlights the importance of substituents on these rings for enhancing biological efficacy and selectivity (Dar & Shamsuzzaman, 2015).
Chemical Reactions and Properties
The chemical reactivity of this compound is influenced by its functional groups, where the presence of morpholinyl and pyrazolyl groups can lead to various chemical reactions, including nucleophilic substitution and cycloaddition. These reactions are critical for further functionalization or modification of the compound to enhance its chemical and biological properties. For example, morpholine derivatives have been reviewed for their broad spectrum of pharmacological profiles, indicating the versatility of these moieties in chemical synthesis and modification (Asif & Imran, 2019).
Physical Properties Analysis
The physical properties of such compounds, including solubility, melting point, and stability, are crucial for their practical applications. These properties are determined by the molecular structure and the presence of specific functional groups, which can affect the compound's behavior in various environments, solvents, or conditions. The literature on morpholines and pyrazoles provides insights into how these moieties influence the physical characteristics of the compounds they are part of (Palchikov, 2013).
Chemical Properties Analysis
The chemical properties, including acidity/basicity, reactivity towards acids/bases, oxidizing agents, and photochemical stability, are fundamental aspects that determine the compound's suitability for specific applications. The structural components, like the triazine and pyrazol rings, contribute significantly to these properties, offering a platform for diverse chemical behaviors and reactions essential for further exploration in chemical and biological research (Cascioferro et al., 2017).
科学的研究の応用
Synthesis and Molecular Structure
A series of pyrazole-containing s-triazine derivatives have been synthesized, including compounds closely related to the specified chemical structure. These derivatives were characterized through X-ray crystal diffraction and DFT/B3LYP method, confirming their molecular structures. These compounds demonstrate interesting properties due to their unique structural frameworks, which are significant for developing new materials with potential applications in various fields, including pharmaceuticals and materials science (Sharma et al., 2017).
Antimicrobial and Antifungal Activity
Derivatives of s-triazine, including those with pyrazolyl groups, have shown notable antimicrobial and antifungal activities. The synthesis of such compounds and their testing against several microorganisms indicate their potential as leads for developing new antimicrobial agents. This aspect is particularly relevant for addressing the challenge of antibiotic resistance (Soliman et al., 2020).
Antiproliferative Activity Against Cancer Cells
Research has also focused on the antiproliferative activity of s-triazine derivatives against various cancer cell lines. Some compounds have demonstrated promising activity, indicating the potential for these molecules in cancer therapy. This includes the inhibition of critical pathways involved in cancer cell survival and proliferation, highlighting the therapeutic potential of these compounds (Shawish et al., 2022).
Targeted Therapy for Triple-Negative Breast Cancer
Novel pyrazole-s-triazine derivatives have been synthesized and tested for their efficacy in targeting triple-negative breast tumor cells. These compounds were evaluated against a panel of cancer cell lines, showing specific cytotoxicity towards MDA-MB-231 cells, a model for triple-negative breast cancer. This research points towards the development of targeted therapies that could offer new treatment avenues for this aggressive cancer type (Shawish et al., 2022).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
4-[4-(3,5-dimethylpyrazol-1-yl)-6-morpholin-4-yl-1,3,5-triazin-2-yl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N7O2/c1-12-11-13(2)23(20-12)16-18-14(21-3-7-24-8-4-21)17-15(19-16)22-5-9-25-10-6-22/h11H,3-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTPJFAKVLLZASF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NC(=NC(=N2)N3CCOCC3)N4CCOCC4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N7O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[6-(3,5-Dimethylpyrazolyl)-4-morpholin-4-yl-1,3,5-triazin-2-yl]morpholine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-(2-furyl)-4-[(3-phenyl-2-propen-1-ylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5554981.png)
![(3S*,4R*)-4-(2,3-dimethoxyphenyl)-1-[(5-methyl-2-thienyl)carbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B5554995.png)
![N-[bis(4-methoxyphenyl)methyl]propanamide](/img/structure/B5555016.png)

![N,N'-(3,3'-dimethyl-4,4'-biphenyldiyl)bisspiro[2.3]hexane-1-carboxamide](/img/structure/B5555026.png)
![3-[2-oxo-2-(1-piperidinyl)ethyl]-1,3-benzoxazol-2(3H)-one](/img/structure/B5555031.png)
![2,5,6-trimethyl-3-phenyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B5555047.png)
![N-[(5-cyclopentyl-1,2,4-oxadiazol-3-yl)methyl]-3-(3-hydroxy-3-methylbutyl)benzamide](/img/structure/B5555050.png)
![[4-(2-fluoro-4,5-dimethoxybenzyl)-1,4-oxazepan-6-yl]methanol](/img/structure/B5555057.png)

![5-(2-hydroxyethyl)-4-methyl-3-phenylpyrano[2,3-c]pyrazol-6(1H)-one](/img/structure/B5555064.png)
![5-bromo-N'-[4-(dimethylamino)benzylidene]-2-furohydrazide](/img/structure/B5555068.png)
![8-(3-chlorophenyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4,7(3H,6H,8H)-trione](/img/structure/B5555076.png)
![N-({1-[2-(2-methoxyphenoxy)ethyl]-1H-indol-3-yl}methylene)-4H-1,2,4-triazol-4-amine](/img/structure/B5555079.png)